![molecular formula C24H28N4O2S B2375241 1-(6-(4-ethylphenoxy)pyrimidin-4-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide CAS No. 1116045-31-8](/img/structure/B2375241.png)
1-(6-(4-ethylphenoxy)pyrimidin-4-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide
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Description
1-(6-(4-ethylphenoxy)pyrimidin-4-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H28N4O2S and its molecular weight is 436.57. The purity is usually 95%.
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Scientific Research Applications
- The compound has demonstrated potent anti-inflammatory effects both in vitro and in vivo . Researchers have investigated its ability to modulate inflammatory pathways, making it a potential candidate for treating inflammatory diseases.
- Studies have revealed that this compound exhibits promising antioxidant activity. It scavenges free radicals, as evidenced by its α, α-diphenyl-β-picrylhydrazyl (DPPH) scavenging activity and inhibition of lipid peroxidation . Antioxidants play a crucial role in maintaining cellular health and preventing oxidative stress-related diseases.
- Chalcones, known for their diverse biological activities, can be synthesized from this compound. Chalcones exhibit antibacterial, anti-inflammatory, antioxidant, and anti-tumor effects . Researchers can explore chalcone derivatives based on this precursor.
- By using the intermediate compound obtained from this molecule, researchers can synthesize pyrazolo pyrimidine derivatives. These heterocyclic compounds have potential pharmacological applications, including cytotoxicity .
- Thiophene, a well-known isostere for benzene, has diverse biological activities. Researchers have explored thiophene-containing molecules for their anti-inflammatory, anticonvulsant, antimicrobial, and antitumor effects . Understanding how this compound’s thiophene moiety influences its properties can guide further drug design.
Anti-Inflammatory Activity
Antioxidant Properties
Chalcone Synthesis Precursor
Pyrazolo Pyrimidine Derivatives
Thiophene Moiety Replacement Studies
properties
IUPAC Name |
1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-thiophen-2-ylethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S/c1-2-18-5-7-20(8-6-18)30-23-16-22(26-17-27-23)28-13-10-19(11-14-28)24(29)25-12-9-21-4-3-15-31-21/h3-8,15-17,19H,2,9-14H2,1H3,(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIYJAVIYKYVMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCCC4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide |
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